molecular formula C15H15Cl2N3 B3078537 2-(5-Chloro-2-pyridin-4-YL-1H-indol-3-YL)-ethylamine hydrochloride CAS No. 1052411-15-0

2-(5-Chloro-2-pyridin-4-YL-1H-indol-3-YL)-ethylamine hydrochloride

Cat. No.: B3078537
CAS No.: 1052411-15-0
M. Wt: 308.2 g/mol
InChI Key: NVVFFSOIOFTLQQ-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-pyridin-4-YL-1H-indol-3-YL)-ethylamine hydrochloride is a useful research compound. Its molecular formula is C15H15Cl2N3 and its molecular weight is 308.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Variability and Properties

A review by Boča, Jameson, and Linert (2011) highlights the chemical variability and properties of compounds containing similar structures, such as 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole). This review emphasizes the importance of understanding the preparation procedures, properties, and complex compounds of such ligands, including their spectroscopic properties, structures, and biological activities. This insight can guide the potential applications of 2-(5-Chloro-2-pyridin-4-YL-1H-indol-3-YL)-ethylamine hydrochloride in areas like biological and electrochemical research (Boča, Jameson, & Linert, 2011).

Pharmacophore Design for Drug Development

Scior, Domeyer, Cuanalo-Contreras, and Laufer (2011) discuss the pharmacophore design for p38α MAP kinase inhibitors, which are known for their role in proinflammatory cytokine release inhibition. The compounds discussed include tri- and tetra-substituted imidazoles, which are structurally related to the compound of interest. This review provides valuable insights into the design, synthesis, and activity studies of selective inhibitors, which could inform the development of drugs based on this compound for treating inflammatory conditions (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Role in Postharvest Physiology and Shelf Life of Fruits

Sharma, Pareek, Sagar, Valero, and Serrano (2017) review the modulatory effects of polyamines on the postharvest physiology, antioxidant system, and shelf life of fruits. While not directly related to this compound, this research indicates the potential application of chemical compounds in extending the shelf life of fruits through biochemical modulation. Such an application could be explored for the compound , given its structural uniqueness and potential reactivity (Sharma, Pareek, Sagar, Valero, & Serrano, 2017).

Synthesis and Therapeutic Potential of Structurally Similar Drugs

Saeed, Shahzad, Faisal, Larik, El‐Seedi, and Channar (2017) provide a comprehensive review on the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel, highlighting the synthetic methodologies and therapeutic potential of structurally similar compounds. This review underscores the significance of exploring diverse synthetic routes and their implications for pharmaceutical activities, which could be relevant for synthesizing and understanding the applications of this compound in medical research (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).

Properties

IUPAC Name

2-(5-chloro-2-pyridin-4-yl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3.ClH/c16-11-1-2-14-13(9-11)12(3-6-17)15(19-14)10-4-7-18-8-5-10;/h1-2,4-5,7-9,19H,3,6,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVFFSOIOFTLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(N2)C3=CC=NC=C3)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Chloro-2-pyridin-4-YL-1H-indol-3-YL)-ethylamine hydrochloride
Reactant of Route 2
2-(5-Chloro-2-pyridin-4-YL-1H-indol-3-YL)-ethylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(5-Chloro-2-pyridin-4-YL-1H-indol-3-YL)-ethylamine hydrochloride
Reactant of Route 4
2-(5-Chloro-2-pyridin-4-YL-1H-indol-3-YL)-ethylamine hydrochloride
Reactant of Route 5
2-(5-Chloro-2-pyridin-4-YL-1H-indol-3-YL)-ethylamine hydrochloride
Reactant of Route 6
2-(5-Chloro-2-pyridin-4-YL-1H-indol-3-YL)-ethylamine hydrochloride

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